4-chloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
Description
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Properties
IUPAC Name |
4-chloro-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-16-6-4-14(5-7-16)19(26)22-11-2-12-24-18(25)9-8-17(23-24)15-3-1-10-21-13-15/h1,3-10,13H,2,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUFLRRXAYEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 318.79 g/mol
The structure includes a chloro group, a pyridazinone moiety, and a propyl side chain which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations against various bacterial strains demonstrated significant inhibitory effects. For instance, the compound exhibited an IC50 value of approximately 2.5 µM against Staphylococcus aureus and Escherichia coli .
Antitubercular Properties
The compound has also been evaluated for its antitubercular activity. A series of related compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Notably, derivatives similar to this compound showed promising results with IC50 values ranging from 1.35 to 2.18 µM . These findings suggest that modifications in the chemical structure can enhance the antitubercular properties.
Kinase Inhibition
Another area of research involves the compound's role as a kinase inhibitor. The biological activity was assessed through docking studies which indicated that it binds effectively to various kinases involved in cancer progression. For instance, it demonstrated significant binding affinity towards EGFR and VEGFR with IC50 values in the low nanomolar range . This suggests potential applications in cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The results indicated that this compound was among the most potent, with a minimum inhibitory concentration (MIC) of 2 µg/mL against E. coli .
Study 2: Antitubercular Activity
In another study focusing on antitubercular agents, a series of pyridazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that compounds structurally related to this compound had IC90 values ranging from 3.73 to 40.32 µM, indicating their potential as therapeutic agents against tuberculosis .
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridazine C=O at ~170 ppm, aromatic protons at 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C19H16ClN4O2: 383.09) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : For absolute configuration confirmation (e.g., single-crystal studies as in related benzamides) .
What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?
Advanced Question
- Analog Synthesis : Modify substituents (e.g., pyridin-3-yl to pyrimidine) and test activity against bacterial proliferation or kinase targets .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with enzymes (e.g., acps-pptase) .
- Data Correlation : Compare IC50 values with Hammett constants or logP values to identify key physicochemical drivers .
What are the key considerations for ensuring the compound’s stability during storage?
Basic Question
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for long-term storage) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyridazinone moiety .
- Humidity Control : Lyophilization or desiccants to avoid hydrolysis of the amide bond .
How can computational modeling predict the environmental impact and degradation pathways of this compound?
Advanced Question
- QSAR Models : Predict biodegradability using EPI Suite or TEST software, focusing on half-life in soil/water .
- Metabolite Identification : Simulate oxidative/reductive pathways (e.g., CYP450-mediated oxidation) via Schrödinger’s BioLuminate .
- Ecotoxicity Screening : Use ECOSAR to estimate LC50 for aquatic organisms based on logKow and functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
